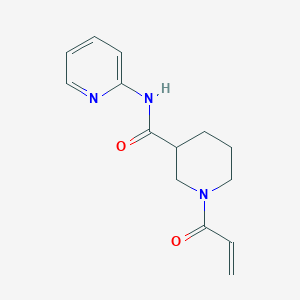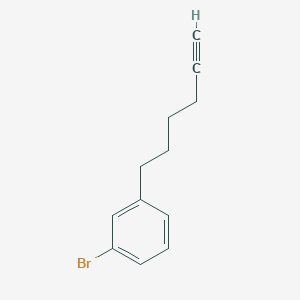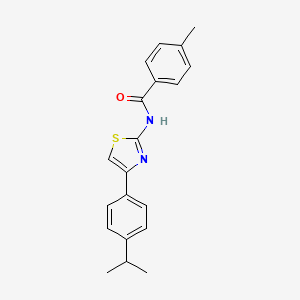
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide, commonly known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPCC belongs to the class of piperidine compounds and is synthesized through various methods.
Mécanisme D'action
PPCC exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. PPCC has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been shown to protect neurons from oxidative stress and inflammation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
PPCC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC also inhibits the growth and replication of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been found to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PPCC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. PPCC is also stable under various conditions, making it suitable for long-term storage. However, PPCC has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and storage. Additionally, PPCC has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for PPCC research. One potential area of research is the development of PPCC-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, PPCC could be investigated further for its potential use in the treatment of neurodegenerative disorders. Future research could also focus on optimizing the synthesis of PPCC to improve yield and purity. Lastly, the development of new methods for the delivery of PPCC could increase its efficacy and reduce toxicity.
Conclusion:
In conclusion, PPCC is a chemical compound that has shown great potential for therapeutic applications. Its anticancer, antifungal, and antiviral properties, as well as its ability to protect neurons from oxidative stress and inflammation, make it a promising candidate for drug development. While there are some limitations to its use in lab experiments, further research could lead to the development of new and effective treatments for a range of diseases.
Méthodes De Synthèse
PPCC can be synthesized through various methods, including the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by condensation with acryloyl chloride. Another method involves the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by cyclization with acetic anhydride. The synthesis of PPCC requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Applications De Recherche Scientifique
PPCC has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. PPCC has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPCC has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)17-9-5-6-11(10-17)14(19)16-12-7-3-4-8-15-12/h2-4,7-8,11H,1,5-6,9-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNINVADJRVQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)
![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)


![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)


![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)